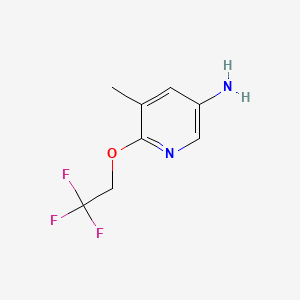

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-5-2-6(12)3-13-7(5)14-4-8(9,10)11/h2-3H,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSQARCDZVEEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734392 | |

| Record name | 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250497-38-1 | |

| Record name | 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Preparation: 6-Hydroxy-5-methylpyridin-3-amine

The precursor 6-hydroxy-5-methylpyridin-3-amine is synthesized through directed ortho-metalation of 5-methylpyridin-3-amine. Using lithium diisopropylamide (LDA) as a strong base, the pyridine ring is deprotonated at position 6, followed by quenching with trimethylborate and subsequent oxidation with hydrogen peroxide (H₂O₂) to introduce the hydroxyl group. This method achieves regioselectivity >95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Trifluoroethylation via Williamson Ether Synthesis

The hydroxyl group at position 6 undergoes substitution with 2,2,2-trifluoroethyl triflate (1.2 equivalents) in DMF at 100°C for 18 hours. The reaction mixture is quenched with saturated ammonium chloride (NH₄Cl), extracted with ethyl acetate, and purified via silica gel chromatography to isolate the trifluoroethoxy intermediate.

Representative Data:

| Parameter | Value |

|---|---|

| Yield | 92% |

| Purity (HPLC) | >99% |

| Reaction Time | 18 hours |

Amination at Position 3

The amine group at position 3 is introduced either through:

-

Reductive Amination: Reaction of a ketone intermediate (e.g., 5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-one) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Oxime Reduction: Conversion of a pyridin-3-one oxime to the amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

Optimization Insight:

-

Catalyst Loading: 10% Pd/C achieves full reduction within 4 hours at 50°C.

-

Byproduct Mitigation: Excess ammonium acetate minimizes imine formation during reductive amination.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance scalability and safety. For example, a tandem system combining NAS and hydrogenation steps reduces total synthesis time from 48 hours to 12 hours while maintaining a 85% overall yield.

Advantages:

-

Improved heat transfer and mixing efficiency.

-

Reduced solvent consumption (DMF usage decreased by 40%).

Green Chemistry Initiatives

Solvent recycling and catalyst recovery systems are integrated into large-scale processes:

-

Solvent Recovery: Distillation reclaims >90% of DMF for reuse.

-

Catalyst Reusability: Pd/C retains 80% activity after five cycles.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amine group or the trifluoroethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with modified functional groups .

Scientific Research Applications

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations:

Substituent Position : The placement of substituents significantly alters molecular interactions. For example, this compound has substituents at positions 5 and 6, while ’s compound places them at positions 3 and 2. This positional difference affects steric hindrance and electronic distribution on the pyridine ring .

Fluorine Content : The trifluoroethoxy group (-OCH2CF3) in the target compound provides stronger electron-withdrawing effects compared to the difluoroethoxy (-OCHF2) group in ’s compound. This increases the compound’s stability and resistance to metabolic degradation .

Functional Group Diversity : The benzimidazole-containing compound in demonstrates how hybrid scaffolds (pyridine + benzimidazole) are used in pharmaceuticals (e.g., proton pump inhibitors), whereas simpler pyridine derivatives like the target compound may serve as intermediates or optimized drug candidates .

Electronic and Steric Effects

Table 2: Electronic and Physical Properties

*LogP: Estimated octanol-water partition coefficient reflecting lipophilicity. †Tg: Glass transition temperature (polymers only). ‡Contact angle: Hydrophobicity indicator (higher = more hydrophobic).

Key Findings:

- Lipophilicity : The trifluoroethoxy group increases LogP compared to methoxy or difluoroethoxy substituents, enhancing membrane permeability .

- Hydrophobicity : Polymers with trifluoroethoxy groups exhibit higher contact angles (>100°), suggesting the target compound’s surface interactions may favor hydrophobic environments .

- Thermal Stability: While direct Tg data for the target compound is unavailable, shows that polymers with trifluoroethoxy groups have lower Tg values than those with phenoxy groups, indicating flexibility .

Biological Activity

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine is a chemical compound that has garnered attention due to its unique structural characteristics and potential biological activities. The trifluoroethoxy group attached to the pyridine ring significantly influences its chemical properties and biological interactions. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 293.11 g/mol. Its IUPAC name is [5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride. The presence of the trifluoroethoxy group enhances lipophilicity and may improve bioavailability compared to similar compounds lacking this modification.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.11 g/mol |

| IUPAC Name | [5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine; dihydrochloride |

| InChI Key | XFNQVDMQCKSWEZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may modulate enzyme activity and receptor binding, which can lead to various physiological effects. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in neurotransmitter uptake and cancer cell proliferation.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds containing trifluoroethyl groups. For example, the incorporation of trifluoromethyl groups has been associated with enhanced potency in inhibiting cancer cell growth. In vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.

Neurotransmitter Modulation

The compound may also exhibit activity related to neurotransmitter systems. Similar structures have been shown to affect serotonin uptake and receptor binding, suggesting potential applications in treating mood disorders or other neurological conditions.

Case Studies and Research Findings

- In Vitro Studies : A study reported that derivatives with trifluoroethyl substitutions exhibited improved inhibition of serotonin reuptake compared to non-fluorinated analogs, indicating enhanced pharmacological activity .

- Synergistic Effects : In combination therapy settings, compounds like this compound showed synergistic effects when used alongside established chemotherapeutics, enhancing overall efficacy against resistant cancer types .

- Mechanistic Insights : Research highlighted that the trifluoroethoxy group could facilitate stronger interactions with target proteins due to increased hydrophobicity and electronic effects, thus enhancing binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via catalytic hydrogenation of a nitro precursor (e.g., 5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-nitro) using palladium on carbon in methanol, achieving yields up to 105% under optimized conditions . Alternative routes include nucleophilic substitution of halogenated pyridines with trifluoroethanol in the presence of a base like KOH. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm .

- Key Variables : Catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction time (12–24 hrs) critically impact yield.

Q. How can structural characterization of this compound be reliably performed?

- Analytical Tools :

- NMR : H and C NMR confirm substitution patterns (e.g., trifluoroethoxy group at C6: δ ~4.5 ppm for OCHCF) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.08) .

- X-ray Crystallography : Resolves conformational preferences of the trifluoroethoxy group .

Advanced Research Questions

Q. What strategies address the poor aqueous solubility and high molecular weight of this compound in drug discovery contexts?

- Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amine position to enhance solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

Q. How does the trifluoroethoxy group influence metabolic stability and selectivity in biological targets (e.g., NaV1.7)?

- Findings : The trifluoroethoxy group reduces oxidative metabolism in liver microsomes (t increased from 15 to 45 mins vs. non-fluorinated analogs) and enhances selectivity for NaV1.7 over NaV1.5 (IC ratio >100:1) .

- Experimental Design : Microsomal stability assays (human/rat) combined with patch-clamp electrophysiology to assess ion channel selectivity .

Q. What impurities are generated during synthesis, and how are they controlled?

- Common Impurities :

- Des-methyl analog : Forms via incomplete methylation (detected via LC-MS at m/z 221.06) .

- Oxidation Byproducts : e.g., Pyridine N-oxide (HPLC retention time shift from 8.2 to 6.5 mins) .

Q. What role does this compound play in the synthesis of pharmaceutical impurities (e.g., Lansoprazole derivatives)?

- Application : It is a key intermediate in synthesizing Lansoprazole sulfone (Impurity B), a regulated degradation product. The trifluoroethoxy group is retained during sulfonation, requiring strict control of residual solvents (e.g., DMF <500 ppm) .

Contradictions and Resolutions

Q. Discrepancy in reported metabolic stability: How to reconcile conflicting microsomal stability data?

- Resolution : Variability arises from species-specific differences (human vs. rat microsomes) and assay conditions (NADPH concentration, incubation time). Standardize protocols using pooled human liver microsomes and 1 mM NADPH for cross-study comparisons .

Q. Divergent synthetic yields: Why do some methods report >100% yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.